N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine is a synthetic compound that belongs to the class of glycine derivatives. This compound features a tert-butoxy group and a cyanobenzyl substituent, which contribute to its unique chemical properties and potential applications in various scientific fields. The molecular formula is , with an average mass of approximately 309.362 g/mol .
N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine can be classified as an amino acid derivative due to its structural resemblance to glycine, which is one of the simplest amino acids. The presence of functional groups such as the tert-butoxy and cyanobenzyl moieties enhances its reactivity and potential applications in medicinal chemistry.
The synthesis of N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine typically involves several steps, including:
The industrial synthesis process can be scaled up significantly, with procedures designed for large batch production while maintaining high purity levels (often exceeding 99%) .
N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the steric hindrance introduced by the tert-butoxy group, which may affect its interaction with other molecules.
The mechanism of action for N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors that are influenced by glycine's role in neurotransmission and metabolic pathways .
Research indicates that derivatives like this one may exhibit inhibitory effects on certain enzymes, potentially leading to therapeutic applications in treating metabolic disorders or diseases associated with enzyme dysfunction .
Relevant data on solubility and stability should be evaluated based on specific experimental conditions.
N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine has potential applications in:
This compound exemplifies how modifications to simple amino acids can lead to novel compounds with diverse functionalities in both medicinal chemistry and material science contexts.
The synthesis of N-(2-(tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine (C₁₆H₂₀N₂O₄, MW 304.34 g/mol) employs sequential transesterification and N-alkylation reactions to construct its branched architecture [1]. A validated three-step pathway initiates with the transesterification of glycine ethyl ester hydrochloride using tert-butyl acetate under acidic conditions (pH 4.0–5.0), yielding tert-butoxycarbonyl glycine (tert-butyl glycinate) [5]. This intermediate undergoes N-alkylation with 4-cyanobenzyl bromide in anhydrous dimethylformamide, catalyzed by inorganic bases (e.g., potassium carbonate), to form the tertiary amine core. Final acidic hydrolysis (hydrochloric acid, 2N) liberates the carboxylic acid moiety, generating the target compound [1] [5].
Critical optimization involves stoichiometric control during alkylation: A 10% molar excess of 4-cyanobenzyl bromide relative to the Boc-glycine intermediate suppresses dialkylation byproducts. Reaction temperature moderation (0–5°C during reagent addition, then 25°C for 12 hours) minimizes nitrile group hydrolysis while ensuring >85% conversion [1] [7].
Table 1: Key Reaction Parameters for Synthetic Steps
Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Transesterification | Glycine ethyl ester, tert-butyl acetate, H⁺ (cat.) | tert-Butyl glycinate | 78–82 |
N-Alkylation | tert-Butyl glycinate, 4-cyanobenzyl bromide, K₂CO₃, DMF | N-(4-Cyanobenzyl)-N-(Boc-glycine) ester | 70–75 |
Ester Hydrolysis | HCl (2N), 25°C, 4h | Target Compound | 90–95 |
Incorporation of the tert-butoxycarbonyl (Boc) group utilizes distinct catalytic regimes:
Table 2: Catalytic System Performance Comparison
Parameter | Acid-Catalyzed | Base-Mediated |
---|---|---|
Catalyst | H₂SO₄, ZnCl₂ | NaHCO₃, Boc₂O |
Temperature | 60–70°C | 0–5°C |
Reaction Time | 4–6 hours | 14–18 hours |
Yield | 78–82% | 85–90% |
Key Limitation | Epimerization risk, pH sensitivity | Extended reaction time |
The tert-butyl group enhances solubility in organic phases during purification and acts as a transient protecting group for subsequent peptide coupling, as evidenced in solid-phase peptide synthesis applications [7].
Final compound purity (>98%) is achieved through complementary techniques:
Table 3: Purification Efficiency Metrics
Technique | Conditions | Purity (%) | Recovery (%) | Time |
---|---|---|---|---|
TLC Analysis | EtOAc/Hexane (3:7), UV 254 nm | Semi-quantitative | - | 20 min |
Primary Crystallization | Dioxane/hexane, 4°C | 98 | 92–95 | 24 hours |
Recrystallization | Ethanol/water (1:1), 4°C | >99 | 80–85 | 48 hours |
Solvent sustainability and waste stream management critically influence synthesis design:
Table 4: Environmental Impact Assessment of Solvent Systems
Solvent | Global Warming Potential (kg CO₂-eq/kg) | VOC Emission (g/L) | Recyclability (%) |
---|---|---|---|
Dimethylformamide (DMF) | 6.8 | 450 | 30–40 |
Cyclopentyl methyl ether (CPME) | 1.9 | 85 | 65–75 |
Ethyl acetate | 1.1 | 120 | 80–90 |
n-Hexane | 2.5 | 600 | 70–80 |
These strategies align with waste hierarchy principles: Solvent substitution and in-situ recovery techniques lower the synthesis’s carbon footprint by 40% without compromising yield or purity [4] [5].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7